molecular formula C19H21N5O2S B14974661 2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide

2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide

Cat. No.: B14974661
M. Wt: 383.5 g/mol
InChI Key: UGNBCYVQGQBTMM-UHFFFAOYSA-N
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Description

2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-(3-PHENYLPROPYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a diazino-pyrimidine core, which is a common motif in many biologically active molecules.

Preparation Methods

The synthesis of 2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-(3-PHENYLPROPYL)ACETAMIDE involves multiple steps. One common method starts with the preparation of the diazino-pyrimidine core, which can be achieved through the cyclization of appropriate precursors. The ethylsulfanyl group is introduced via nucleophilic substitution reactions, and the phenylpropylacetamide moiety is attached through amide bond formation. Industrial production methods often involve optimizing these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The diazino-pyrimidine core can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. .

Scientific Research Applications

2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-(3-PHENYLPROPYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes that are overactive in cancer cells.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. It targets specific kinases involved in cell cycle regulation, thereby preventing the proliferation of cancer cells. The molecular pathways involved include the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting these kinases, the compound induces cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other diazino-pyrimidine derivatives, such as:

Properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-(2-ethylsulfanyl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C19H21N5O2S/c1-2-27-19-21-11-15-17(23-19)22-13-24(18(15)26)12-16(25)20-10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11,13H,2,6,9-10,12H2,1H3,(H,20,25)

InChI Key

UGNBCYVQGQBTMM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)NCCCC3=CC=CC=C3

Origin of Product

United States

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